molecular formula C11H20O B8438520 2-Isobutyl-2-methyl-cyclohexanone

2-Isobutyl-2-methyl-cyclohexanone

Cat. No.: B8438520
M. Wt: 168.28 g/mol
InChI Key: MQYJJCJOKJTXHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Isobutyl-2-methyl-cyclohexanone is a cyclohexanone derivative featuring an isobutyl (2-methylpropyl) group and a methyl group attached to the second carbon of the cyclohexanone ring. This substitution pattern introduces significant steric hindrance and influences the compound’s physical and chemical properties, such as solubility, reactivity, and conformational stability.

Properties

Molecular Formula

C11H20O

Molecular Weight

168.28 g/mol

IUPAC Name

2-methyl-2-(2-methylpropyl)cyclohexan-1-one

InChI

InChI=1S/C11H20O/c1-9(2)8-11(3)7-5-4-6-10(11)12/h9H,4-8H2,1-3H3

InChI Key

MQYJJCJOKJTXHT-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1(CCCCC1=O)C

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Steric Hindrance and Reactivity

  • 2-c-Methyl-2-c-methylcyclohexanone (): This compound has two methyl groups at the C2 position. The smaller substituents result in reduced steric hindrance compared to 2-isobutyl-2-methyl-cyclohexanone. This difference likely impacts reaction kinetics, such as slower nucleophilic addition or oxidation due to the bulky isobutyl group in the latter .
  • 2-(2-Methylpropanoyl)cyclohexanone (2-Isobutyrylcyclohexanone) (): The isobutyryl group (propanoyl with a methyl branch) introduces a polar ketone functionality at C2. This increases polarity and solubility in polar solvents compared to the alkyl-substituted this compound. The ketone group also enables conjugate addition reactions, which are absent in the alkyl-substituted analog .
  • 2-(2-Methoxyphenyl)methyl-cyclohexanone (): The aromatic methoxyphenyl group introduces electronic effects (e.g., resonance donation) and planar steric constraints. In contrast, the aliphatic isobutyl group in this compound lacks aromatic conjugation but imposes greater three-dimensional steric bulk .

Physicochemical Properties

Compound Molecular Formula Key Substituents Polarity Steric Hindrance Potential Applications
This compound C₁₁H₂₀O Isobutyl, methyl (C2) Low High Fragrance intermediates, solvents
2-c-Methyl-2-c-methylcyclohexanone C₈H₁₂O Two methyl groups (C2) Low Moderate Organic synthesis intermediates
2-Isobutyrylcyclohexanone C₁₀H₁₆O₂ Isobutyryl (C2) Moderate Moderate Pharmaceutical precursors
2-(2-Methoxyphenyl)methyl-cyclohexanone C₁₄H₁₈O₂ Methoxyphenyl (C2) Moderate Planar steric Agrochemicals, dyes

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